Cabreuvin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWLNMIPRJLYGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167311 |

Source

|

| Record name | 3',4',7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Cabreuvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1621-61-0 |

Source

|

| Record name | 3-(3,4-Dimethoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1621-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',7-Trimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4',7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cabreuvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 °C |

Source

|

| Record name | Cabreuvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cabreuvin: A Technical Overview of its Chemical Structure and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabreuvin is a naturally occurring isoflavone, a class of organic compounds known for their estrogen-like effects and other significant biological activities. Specifically, it is a methoxyisoflavone, characterized by the presence of methoxy groups on its core isoflavone structure. Found in various plant species, Cabreuvin and other isoflavones are of considerable interest to the scientific community due to their potential therapeutic applications, which are currently being explored in various fields of research. This document provides a detailed technical guide to the chemical structure, properties, and known biological activities of Cabreuvin, intended for professionals in research and drug development.

Chemical Structure and Properties

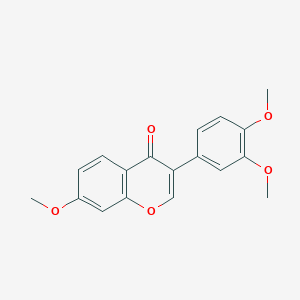

Cabreuvin is chemically known as 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one.[1] Its structure consists of a chromen-4-one nucleus substituted with a dimethoxyphenyl group at the 3-position and a methoxy group at the 7-position.

2D Chemical Structure:

Caption: 2D chemical structure of Cabreuvin.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | [1] |

| Molecular Formula | C18H16O5 | [1][2] |

| Molecular Weight | 312.32 g/mol | [2] |

| CAS Number | 1621-61-0 | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 165 °C | [1] |

| SMILES | COc1ccc2c(c1)occ(c1ccc(OC)c(OC)c1)c2=O | [2][3] |

| InChI | InChI=1S/C18H16O5/c1-20-12-5-6-13-16(9-12)23-10-14(18(13)19)11-4-7-15(21-2)17(8-11)22-3/h4-10H,1-3H3 | [1][2] |

Experimental Protocols

Representative Synthesis of an Isoflavone via the Deoxybenzoin Route

This protocol outlines the key steps for the synthesis of an isoflavone, which would be modified with the appropriate starting materials to yield Cabreuvin.

Objective: To synthesize an isoflavone from a substituted phenol and a substituted phenylacetic acid.

Materials:

-

Resorcinol (or a suitably substituted phenol)

-

3,4-Dimethoxyphenylacetic acid

-

Boron trifluoride etherate (BF3·OEt2)

-

Polyphosphoric acid (PPA) or another suitable cyclizing agent

-

Anhydrous solvent (e.g., diethyl ether, dioxane)

-

Appropriate workup and purification reagents (e.g., sodium bicarbonate solution, brine, organic solvents for extraction, silica gel for chromatography)

Methodology:

-

Acylation (Friedel-Crafts):

-

A solution of the substituted phenol (e.g., resorcinol) and the phenylacetic acid (e.g., 3,4-dimethoxyphenylacetic acid) in an anhydrous solvent is treated with a Lewis acid catalyst like boron trifluoride etherate.

-

The reaction mixture is stirred at an appropriate temperature (often elevated) for several hours to facilitate the acylation of the phenol, forming a deoxybenzoin intermediate.

-

The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, and the deoxybenzoin is isolated through extraction and purified.

-

-

Cyclization:

-

The purified deoxybenzoin is treated with a cyclizing agent, such as Vilsmeier-Haack reagent (DMF/POCl3) or N,N-dimethylformamide dimethyl acetal (DMFDMA), to introduce the C2 carbon of the chromone ring.

-

The resulting intermediate is then subjected to acid-catalyzed cyclization and dehydration to form the isoflavone ring system.

-

The reaction mixture is heated to drive the cyclization to completion.

-

-

Purification:

-

The crude isoflavone product is purified using standard techniques such as recrystallization or column chromatography on silica gel to yield the pure compound.

-

-

Characterization:

-

The structure of the synthesized isoflavone is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Caption: A generalized workflow for the synthesis of isoflavones.

Biological Activity and Signaling Pathways

Isoflavones, including Cabreuvin, are known to exert a wide range of biological effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways. Emerging research indicates that isoflavones can influence pathways involved in inflammation, cell proliferation, and metabolism.

One of the significant targets of isoflavones is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, as well as inflammation. Isoflavones have been shown to act as agonists for PPARα and PPARγ.

The activation of PPARγ by isoflavones in endothelial cells can lead to the inhibition of monocyte adhesion, a key step in the inflammatory process associated with atherosclerosis. Furthermore, the antidiabetic effects of certain isoflavones are linked to PPARγ activation in macrophages.

Beyond PPAR signaling, isoflavones have been found to modulate other critical pathways, including:

-

Akt Signaling: Involved in cell survival and proliferation.

-

NF-κB Signaling: A key regulator of the inflammatory response.

-

MAPK Signaling: Plays a central role in cell proliferation, differentiation, and apoptosis.

-

Wnt Signaling: Important in embryonic development and cancer.

The ability of isoflavones to interact with multiple signaling pathways underscores their potential as multi-target therapeutic agents.

Caption: An overview of key signaling pathways modulated by isoflavones.

References

- 1. Isoflavones and PPAR Signaling: A Critical Target in Cardiovascular, Metastatic, and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of the soy isoflavone genistein: emerging role for its effects via transforming growth factor beta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Cabreuvin: A Technical Guide on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabreuvin, a methoxyisoflavone chemically identified as 7,3',4'-trimethoxyisoflavone, is a natural compound that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural origin, biosynthesis, and biological activities of Cabreuvin, with a focus on its anti-inflammatory, antioxidant, and anticancer effects. Detailed experimental protocols for its isolation, synthesis, and biological evaluation are presented, alongside quantitative data and visual representations of its molecular pathways to facilitate further research and drug development endeavors.

Discovery and Origin

Cabreuvin was first isolated from the roots of Muntingia calabura, a plant native to Southern Mexico and tropical South America. A 1991 study by Kaneda and colleagues led to the isolation and characterization of several flavonoids, including the compound later identified as Cabreuvin, as part of a screening for cytotoxic agents from plant sources. While not explicitly named "Cabreuvin" in the initial publication, the spectral data corresponds to 7,3',4'-trimethoxyisoflavone. In addition to Muntingia calabura, Cabreuvin has also been reported to be present in Senna alata[1]. The name "Cabreuvin" is likely derived from "Cabreúva," the common name for trees of the Myrocarpus genus, which are known to produce a variety of isoflavonoids, although the direct isolation of Cabreuvin from this genus is not prominently documented in the readily available literature.

Biosynthesis of Cabreuvin

The biosynthesis of Cabreuvin follows the general isoflavonoid pathway, a branch of the phenylpropanoid pathway. This intricate process begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core isoflavone skeleton. Subsequent modifications, specifically methylation, lead to the formation of Cabreuvin.

The key steps in the biosynthesis are:

-

Phenylpropanoid Pathway: Phenylalanine is converted to 4-coumaroyl-CoA.

-

Chalcone Synthesis: 4-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin chalcone.

-

Isoflavone Synthesis: Chalcone isomerase (CHI) converts naringenin chalcone to naringenin, a flavanone. Isoflavone synthase (IFS), a key enzyme in this pathway, then catalyzes the migration of the B-ring from the C2 to the C3 position, forming an isoflavone.

-

Modifications: A series of hydroxylation and methylation steps, catalyzed by specific hydroxylases and O-methyltransferases (OMTs), occur on the isoflavone backbone to yield 7,3',4'-trimethoxyisoflavone (Cabreuvin). The precise sequence and enzymes involved in the methylation of the daidzein or genistein precursors to form Cabreuvin are not yet fully elucidated.

Biological Activities and Signaling Pathways

Cabreuvin has demonstrated a range of biological activities, with the most notable being its anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Flavonoids, including methoxyflavones like Cabreuvin, are known to exert anti-inflammatory effects through the modulation of key signaling pathways. The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Pathway: In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Cabreuvin is thought to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

-

MAPK Pathway: The MAPK pathway, which includes ERK, JNK, and p38, is also activated by inflammatory stimuli and regulates the expression of inflammatory mediators. Some flavonoids have been shown to inhibit the phosphorylation of these kinases, thus dampening the inflammatory response.

Antioxidant Activity

The antioxidant properties of Cabreuvin are attributed to its ability to scavenge free radicals. The methoxy groups on the isoflavone structure can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.

Anticancer Activity

The initial discovery of the flavonoid class to which Cabreuvin belongs was in the context of its cytotoxicity against cancer cell lines[1]. Methoxyflavones have been shown to induce apoptosis (programmed cell death) in various cancer cells. The potential mechanisms include the modulation of apoptosis-related proteins and the inhibition of cell proliferation.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of Cabreuvin and related methoxyflavones.

Table 1: Cytotoxicity of Methoxyflavones against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / % Inhibition | Reference |

| 5,7,4'-trimethoxyflavone | MOLT-4 (Leukemia) | MTT | Cytotoxic | [1] |

| 7,3',4'-trihydroxyflavone | MCF-7 (Breast Cancer) | MTT | ~75% inhibition at high conc. | [2] |

| 5-hydroxy-3',4',7-trimethoxyflavone | K562/BCRP (Leukemia) | Drug Resistance Reversal | RI50 = 7.2 nM | [3] |

Table 2: Antioxidant Activity of Related Flavonoids

| Compound | Assay | IC50 | Reference |

| 7-hydroxy-3',4'-dimethoxyflavone | DPPH | - | [4] |

Experimental Protocols

Isolation of Cabreuvin from Muntingia calabura

This protocol is adapted from the general procedures described for flavonoid isolation from Muntingia calabura.

-

Extraction: Air-dried and powdered roots of Muntingia calabura are exhaustively extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Chromatographic Separation: The ethyl acetate fraction, typically rich in flavonoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing compounds with similar TLC profiles are combined and further purified by preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to yield pure Cabreuvin.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Chemical Synthesis of 7,3',4'-Trimethoxyisoflavone

This is a general synthetic route based on established methods for isoflavone synthesis.

-

Chalcone Formation: 2,4-dihydroxyacetophenone is reacted with 3,4-dimethoxybenzaldehyde in the presence of a base (e.g., aqueous NaOH in ethanol) via a Claisen-Schmidt condensation to form 2',4'-dihydroxy-3,4-dimethoxychalcone[4].

-

Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using a reagent like iodine in DMSO to form 7-hydroxy-3',4'-dimethoxyisoflavone[4].

-

Methylation: The hydroxyl group at the C7 position is methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone to yield 7,3',4'-trimethoxyisoflavone (Cabreuvin).

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of Cabreuvin (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the solvent alone.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the purple formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol (e.g., 0.1 mM) and stored in the dark.

-

Reaction Mixture: Various concentrations of Cabreuvin are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Conclusion

Cabreuvin, a naturally occurring methoxyisoflavone, exhibits promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects. This technical guide has provided a detailed overview of its discovery, origin, and proposed mechanisms of action. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Future research should focus on elucidating the specific molecular targets of Cabreuvin, its in vivo efficacy and safety, and the optimization of its structure for enhanced therapeutic activity.

References

- 1. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

physical and chemical properties of Cabreuvin

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of Cabreuvin. The information is compiled from available scientific literature and databases, aiming to serve as a foundational resource for further research and development.

Chemical and Physical Properties

Cabreuvin, a naturally occurring isoflavone, possesses a range of physicochemical properties that are critical for its handling, formulation, and biological activity. A summary of these properties is presented below.

| Property | Value | Source/Method |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one | - |

| Synonyms | 7,3',4'-Trimethoxyisoflavone | - |

| CAS Number | 1621-61-0 | - |

| Molecular Formula | C₁₈H₁₆O₅ | - |

| Molecular Weight | 312.32 g/mol | - |

| Physical State | Solid | Predicted |

| Melting Point | 165 °C | Literature |

| Boiling Point | Not experimentally determined. | - |

| Solubility | Likely soluble in organic solvents like DMSO, ethanol, and methanol. Poorly soluble in water. | Based on isoflavone structure |

| XLogP3-AA | 3.1 | Computed |

Spectroscopic Data

Detailed experimental spectroscopic data for Cabreuvin is not widely available. The following represents expected spectral characteristics based on its isoflavone structure.

-

¹H NMR: Expected signals would include aromatic protons, methoxy group protons, and a characteristic singlet for the C2-H of the isoflavone core.

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon (C-4), olefinic carbons (C-2 and C-3), and aromatic carbons, as well as methoxy carbons.

-

UV-Vis Spectroscopy: As a flavonoid, Cabreuvin is expected to exhibit characteristic absorption bands in the UV-Vis region, typically between 250-380 nm, arising from the cinnamoyl and benzoyl systems of the isoflavone core.

Experimental Protocols

Generalized Protocol for Isolation from Natural Sources

The following workflow outlines a general procedure for the isolation of isoflavones, like Cabreuvin, from a plant source such as Myrocarpus frondosus.

Caption: A generalized workflow for the isolation and purification of isoflavones from plant material.

Conceptual Strategy for Total Synthesis

The chemical synthesis of isoflavones often involves the construction of the chromone core followed by the introduction of the B-ring. A common retrosynthetic approach is depicted below.

Caption: A simplified retrosynthetic approach for the chemical synthesis of Cabreuvin.

Biological Activity and Potential Mechanisms of Action

Extracts from Myrocarpus frondosus, a known source of Cabreuvin, have demonstrated both antioxidant and anti-inflammatory properties[1]. While direct experimental evidence for the biological activities of isolated Cabreuvin is limited, its isoflavone structure suggests potential mechanisms of action, particularly through the modulation of key signaling pathways involved in cellular stress and inflammation.

Hypothetical Antioxidant Mechanism via Nrf2 Activation

Many flavonoids are known to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is plausible that Cabreuvin could act as an Nrf2 activator.

Caption: Proposed mechanism of Cabreuvin-mediated antioxidant response via Nrf2 activation.

Hypothetical Anti-inflammatory Mechanism via NF-κB Inhibition

The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. Cabreuvin may share this mechanism of action.

Caption: Postulated anti-inflammatory mechanism of Cabreuvin through inhibition of the NF-κB pathway.

Conclusion and Future Directions

Cabreuvin is an isoflavone with defined chemical and physical properties. While its biological activities are not yet extensively studied, its structural similarity to other bioactive flavonoids suggests potential as an antioxidant and anti-inflammatory agent. Future research should focus on:

-

Detailed Spectroscopic Analysis: Obtaining and publishing complete ¹H NMR, ¹³C NMR, and UV-Vis spectra of purified Cabreuvin.

-

Quantitative Solubility Studies: Determining the solubility of Cabreuvin in a range of pharmaceutically relevant solvents.

-

Biological Validation: Experimentally validating the hypothesized effects of Cabreuvin on the Nrf2 and NF-κB signaling pathways in relevant cell and animal models.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of Cabreuvin.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of Cabreuvin. The identified knowledge gaps highlight numerous opportunities for further investigation.

References

Potential Biological Activities of Cabreuvin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabreuvin, a methoxyisoflavone found in the heartwood of Myrocarpus frondosus, has emerged as a molecule of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the biological activities of cabreuvin. Direct quantitative data on cabreuvin is scarce; therefore, this document also incorporates data from structurally similar isoflavones and flavonoids to infer potential activities and mechanisms of action. The primary activities explored include anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial effects. This guide aims to serve as a foundational resource for researchers and professionals in drug development by summarizing available data, outlining relevant experimental methodologies, and visualizing potential signaling pathways.

Introduction

Cabreuvin (7,3',4'-trimethoxyisoflavone) is a naturally occurring isoflavone identified as a constituent of Myrocarpus frondosus, a tree native to South America. Traditional uses of this plant for treating inflammatory conditions have prompted scientific investigation into its bioactive compounds. While research on the crude extracts of M. frondosus has demonstrated antioxidant and anti-inflammatory properties, studies focusing specifically on isolated cabreuvin are limited. This guide synthesizes the available direct and inferred evidence to provide a detailed technical overview of cabreuvin's potential biological activities.

Potential Biological Activities

Anti-inflammatory Activity

Inferred Quantitative Data for Structurally Similar Flavonoids:

| Compound | Cell Line | Assay | IC50 | Reference |

| 7,3',4'-Trihydroxyflavone | RAW 264.7 | NO Suppression | 26.7 µM | [1] |

| 6,3',4'-Trihydroxyflavone | RAW 264.7 | NO Suppression | 22.1 µM | [1] |

Antioxidant Activity

The antioxidant potential of cabreuvin is suggested by the demonstrated free radical scavenging activity of Myrocarpus frondosus extracts[2]. Structurally similar flavonoids are known to possess antioxidant properties. For example, 7,3',4'-trihydroxyflavone exhibits ROS-scavenging capacity[1].

Inferred Quantitative Data for Structurally Similar Flavonoids:

| Compound | Assay | IC50 | Reference |

| 7,3',4'-Trihydroxyflavone | ROS Scavenging | 2.71 µM | [1] |

| 6,3',4'-Trihydroxyflavone | ROS Scavenging | 3.20 µM | [1] |

Anticancer Activity

There is no direct evidence for the anticancer activity of cabreuvin. However, various methoxyflavones have been investigated for their cytotoxic effects on different cancer cell lines. For example, 5-hydroxy-3',4',7-trimethoxyflavone has been shown to induce apoptosis in MCF-7 breast cancer cells[3].

Inferred Quantitative Data for Structurally Similar Flavonoids:

| Compound | Cell Line | Assay | IC50 | Reference |

| 5-Hydroxy-3',4',7-trimethoxyflavone | MCF-7 | Cytotoxicity (48h) | 8 µg/mL | [3] |

| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 | Cytotoxicity | 8.58 µM | [4] |

| 5,7-dihydroxy-3,6,4'-TMF | A2058 | Cytotoxicity (72h) | 3.92 µM | [4] |

Neuroprotective Effects

The neuroprotective potential of cabreuvin has not been directly studied. However, isoflavones, in general, have been shown to exhibit neuroprotective properties in various in vitro models. For instance, soy isoflavones have been demonstrated to protect neuronal PC12 cells against hypoxic damage[5][6][7].

Antimicrobial, Trypanocidal, and Leishmanicidal Activities

Limited evidence suggests that cabreuvin may possess trypanocidal and leishmanicidal activity. While specific minimum inhibitory concentration (MIC) or IC50 values are not available for cabreuvin, related isoflavones have shown antimicrobial properties against various pathogens. For example, the isoflavone formononetin has demonstrated leishmanicidal effects[8][9]. Other isoflavans have shown in vitro activity against Leishmania braziliensis and Trypanosoma cruzi[10].

Experimental Protocols

Detailed experimental protocols for the bioactivity of pure cabreuvin are not available. The following are generalized protocols for assessing the potential biological activities based on standard methodologies used for flavonoids and isoflavones.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of cabreuvin (or test compound) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Collect the supernatant and measure the nitrite concentration using the Griess reagent system.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of cabreuvin (or test compound) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anticancer Activity: MTT Assay in MCF-7 Cells

-

Cell Culture: Culture MCF-7 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of cabreuvin (or test compound) for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Neuroprotective Activity: H2O2-induced Oxidative Stress in PC12 Cells

-

Cell Culture and Differentiation: Culture PC12 cells and differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF).

-

Cell Seeding: Seed differentiated PC12 cells in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of cabreuvin for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to hydrogen peroxide (H2O2) to induce oxidative stress.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 3.3.

-

Data Analysis: Determine the protective effect of cabreuvin by comparing the viability of treated cells to untreated, H2O2-exposed cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus) in an appropriate broth medium overnight.

-

Preparation of Inoculum: Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare serial two-fold dilutions of cabreuvin in a 96-well microplate containing broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of cabreuvin that completely inhibits visible bacterial growth.

Potential Signaling Pathways

The precise signaling pathways modulated by cabreuvin are yet to be elucidated. However, based on the activities of related flavonoids, several key inflammatory and antioxidant pathways are likely targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway. It is plausible that cabreuvin could interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: Potential inhibition of the NF-κB signaling pathway by Cabreuvin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis. Some flavonoids have been shown to modulate MAPK signaling.

Caption: Postulated modulation of the MAPK signaling cascade by Cabreuvin.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes. Many phenolic compounds are known to activate this pathway.

Caption: Hypothetical activation of the Nrf2 antioxidant pathway by Cabreuvin.

Conclusion and Future Directions

The available evidence, largely inferred from studies on structurally related compounds and crude plant extracts, suggests that cabreuvin possesses a range of potential biological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties. However, the lack of direct quantitative data and detailed mechanistic studies on pure cabreuvin represents a significant knowledge gap.

Future research should focus on:

-

Isolation and purification of cabreuvin to enable robust in vitro and in vivo studies.

-

Quantitative assessment of its various biological activities to determine IC50 and MIC values.

-

Elucidation of the precise molecular mechanisms and signaling pathways modulated by cabreuvin.

-

In vivo studies to evaluate the efficacy and safety of cabreuvin in relevant disease models.

Addressing these research priorities will be crucial in determining the true therapeutic potential of cabreuvin and its viability as a lead compound for drug development. This technical guide serves as a call to the scientific community to further investigate this promising natural product.

References

- 1. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT–mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Soy Isoflavones Protect Neuronal PC12 Cells against Hypoxic Damage through Nrf2 Activation and Suppression of p38 MAPK and AKT-mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Leishmanicidal and immunomodulatory activities of the formononetin (a natural isoflavone) against Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro and in vivo leishmanicidal and trypanocidal activities of isoflavans from Tabebuia chrysantha (Jacq.) G. Nicholson timber by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Cabreuvin

Introduction

Cabreuvin, a flavonoid, holds significant interest within the scientific and drug development communities. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its successful formulation and therapeutic application. This technical guide provides an in-depth overview of the methodologies used to evaluate the solubility and stability of flavonoids, using data from structurally similar compounds to infer the expected behavior of Cabreuvin. This document is intended for researchers, scientists, and drug development professionals.

Section 1: Solubility Studies

The solubility of a compound is a critical determinant of its bioavailability. For flavonoids, solubility can be influenced by a variety of factors including the solvent system, temperature, and the specific structural characteristics of the molecule, such as the presence of sugar moieties.[1][2][3]

1.1 Experimental Protocol: Shake-Flask Method for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[4] This technique is a foundational practice in pharmaceutical research.

Detailed Methodology:

-

Preparation of a Saturated Solution: An excess amount of the solid flavonoid is added to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., glass vial or flask).

-

Equilibration: The container is agitated using a shaker or magnetic stirrer at a constant temperature for an extended period, often 24-72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]

-

Phase Separation: After equilibrium, the undissolved solid is separated from the saturated solution. This is typically achieved through centrifugation followed by careful filtration using a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[4]

-

Quantification of Solute: The concentration of the solute in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose. A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[4]

-

Data Reporting: Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]

1.2 Factors Influencing Flavonoid Solubility

The principle of "like dissolves like" is fundamental in predicting solubility.[4] Flavonoids, with their varied structures, exhibit a range of polarities.

-

Polar Solvents (e.g., ethanol, methanol, acetonitrile, DMSO): These are effective at dissolving polar flavonoids and those with hydroxyl groups capable of hydrogen bonding.[2][4]

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These are more suitable for dissolving less polar flavonoids, such as isoflavones and methylated flavones.[2]

-

Effect of pH: The solubility of flavonoids in aqueous solutions is often pH-dependent. If the pH of the solution is higher than the flavonoid's pKa, it will exist in an ionized form and be more soluble.[3]

-

Structural Effects: The presence of a sugar group (glycosides) generally increases water solubility compared to the aglycone form.[2] For instance, the presence of a sugar group in rutin is suggested to be the reason for its low solubility in acetonitrile.[5]

1.3 Solubility Data of Representative Flavonoids

Table 1: Solubility of Selected Flavonoids at 50 °C [1]

| Flavonoid | Solvent | Solubility (mmol/L) |

| Quercetin | tert-amyl alcohol | 67.01 ± 0.57 |

| Acetone | 80.08 ± 1.00 | |

| Acetonitrile | 5.40 ± 0.79 | |

| Isoquercitrin | tert-amyl alcohol | 66.11 ± 2.00 |

| Acetone | 30.04 ± 0.45 | |

| Acetonitrile | 3.90 ± 0.06 | |

| Rutin | tert-amyl alcohol | 60.03 ± 0.40 |

| Acetone | 13.50 ± 0.34 | |

| Acetonitrile | 0.50 ± 0.01 | |

| Hesperetin | Acetonitrile | 85 |

| Naringenin | Acetonitrile | 77 |

Table 2: Influence of pH on Flavonoid Solubility [1]

| Flavonoid | pH | Solubility (g/L) |

| Hesperetin | 1.5 | 0.06 x 10⁻³ |

| 8 | Increases 4-fold | |

| Naringenin | 1.5 | 0.025 x 10⁻³ |

| 8 | Increases 4-fold |

1.4 Visualization of Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Section 2: Stability Studies

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6][7]

2.1 Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which can help in establishing degradation pathways and developing and validating suitable analytical procedures.[6]

Detailed Methodology:

-

Stress Conditions: The drug substance is subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines.[8] These typically include:

-

Acidic and Basic Hydrolysis: The compound is dissolved in acidic and basic solutions (e.g., HCl and NaOH) and heated.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Stress: The solid compound is heated to an elevated temperature.

-

Photostability: The compound is exposed to light of a specified intensity and duration.

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed, typically by a stability-indicating HPLC method, to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.

-

Degradation Pathway Elucidation: The structures of the major degradation products are determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to propose a degradation pathway.[8]

2.2 Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a drug product.

Table 3: Storage Conditions for Stability Studies based on ICH Guidelines [6][9]

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

2.3 Factors Influencing Flavonoid Stability

-

pH: The stability of flavonoids in aqueous solutions is highly dependent on pH. Degradation can occur through hydrolysis. The pH-rate profile often shows a minimum degradation rate at a specific pH.[10]

-

Temperature: Increased temperature generally accelerates the rate of chemical degradation.[10]

-

Light: Many flavonoids are susceptible to photodegradation. Photostability testing is an essential part of stress testing.[6]

-

Oxidation: The phenolic hydroxyl groups on flavonoids can be susceptible to oxidation.

2.4 Visualization of Stability Testing Workflow

Caption: Overview of forced degradation and formal stability testing workflows.

Section 3: Degradation Pathways

Understanding the degradation pathways of a flavonoid is critical for ensuring the safety and efficacy of a potential drug product. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.

3.1 General Degradation Mechanisms for Flavonoids

While specific degradation pathways for Cabreuvin would need to be experimentally determined, flavonoids can undergo several types of degradation reactions:

-

Hydrolysis: Cleavage of glycosidic bonds or other labile functional groups in the presence of water, often catalyzed by acid or base.

-

Oxidation: The phenolic rings of flavonoids are susceptible to oxidation, which can lead to the formation of quinone-type structures and further degradation products.

-

Isomerization: Changes in the stereochemistry of the molecule can occur under certain conditions.

3.2 Visualization of a Hypothetical Degradation Pathway

Caption: A hypothetical degradation pathway for Cabreuvin.

This technical guide has outlined the fundamental principles and experimental methodologies for assessing the solubility and stability of flavonoids, with a focus on providing a framework for the investigation of Cabreuvin. The provided data on related flavonoids serves as a valuable starting point for predicting its behavior. Detailed experimental work, following the protocols described herein, will be necessary to fully characterize the physicochemical properties of Cabreuvin and to support its development as a therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ema.europa.eu [ema.europa.eu]

- 7. fda.gov.ph [fda.gov.ph]

- 8. Understanding of cabotegravir degradation through isolation and characterization of key degradation products and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Toxicity Screening of Cabreuvin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a recommended framework for the preliminary toxicity screening of the isoflavone Cabreuvin. As of the latest literature review, specific toxicological data for Cabreuvin is not publicly available. Therefore, this guide provides detailed experimental protocols and data presentation templates based on established methodologies for similar compounds, serving as a blueprint for future toxicological evaluation.

Introduction

Cabreuvin, a methoxyisoflavone found in various plant species, has potential pharmacological applications that warrant a thorough safety assessment.[1] A preliminary toxicity screening is the crucial first step in evaluating the safety profile of a novel compound like Cabreuvin. This guide details the essential in vitro and preliminary in vivo assays to assess its acute toxicity, cytotoxicity, and genotoxicity.

Acute Toxicity Screening: Brine Shrimp Lethality Assay

The brine shrimp lethality assay is a simple, rapid, and cost-effective method for the preliminary assessment of acute toxicity.[2][3] It is a well-established bioassay for predicting the toxicity of compounds in higher animal models.[2][3]

Experimental Protocol

-

Hatching of Brine Shrimp: Artemia salina cysts are hatched in a shallow rectangular dish filled with artificial seawater under constant illumination and aeration for 48 hours.

-

Preparation of Test Solutions: Cabreuvin is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to achieve a range of final concentrations (e.g., 10, 100, 500, 1000 µg/mL).

-

Exposure: Ten to fifteen nauplii (larvae) are transferred into each well of a 24-well plate. The test solutions of Cabreuvin are added to the wells in triplicate for each concentration. A negative control (seawater and solvent) and a positive control (e.g., potassium permanganate) are included.

-

Incubation and Observation: The plates are incubated for 24 hours at 25-30°C. After the incubation period, the number of dead nauplii in each well is counted. Larvae are considered dead if they are immobile for at least 10 seconds of observation.

-

Data Analysis: The percentage of mortality is calculated for each concentration. The median lethal concentration (LC50) is determined using probit analysis by plotting the percentage of mortality against the logarithm of the concentration.

Data Presentation

| Concentration (µg/mL) | Number of Nauplii | Number of Deaths | % Mortality | LC50 (µg/mL) |

| Control | 15 | 0 | 0 | |

| 10 | 15 | 2 | 13.3 | |

| 100 | 15 | 5 | 33.3 | |

| 500 | 15 | 9 | 60.0 | [Placeholder] |

| 1000 | 15 | 14 | 93.3 |

Experimental Workflow

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents against cancer cell lines.[4][5]

Experimental Protocol

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cabreuvin (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The cells are incubated with the compound for 24, 48, or 72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration.

Data Presentation

| Cell Line | Cabreuvin Conc. (µM) | % Cell Viability (48h) | IC50 (µM) |

| HeLa | Control | 100 | |

| 0.1 | 98.2 | ||

| 1 | 85.7 | ||

| 10 | 52.1 | [Placeholder] | |

| 50 | 23.4 | ||

| 100 | 5.6 | ||

| HepG2 | Control | 100 | |

| 0.1 | 99.1 | ||

| 1 | 90.3 | ||

| 10 | 60.5 | [Placeholder] | |

| 50 | 31.8 | ||

| 100 | 8.2 |

Experimental Workflow

References

- 1. Cabreuvin | C18H16O5 | CID 628528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Cabreuvin Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabreuvin, a methoxyisoflavone found in various plants, belongs to the isoflavonoid class of compounds, which are well-regarded for their potential therapeutic properties.[1] While specific in silico research on Cabreuvin is limited, the extensive computational studies on structurally similar isoflavonoids provide a robust framework for predicting its molecular interactions and biological activities. This guide outlines a comprehensive in silico approach to investigate the interactions of Cabreuvin with various protein targets, drawing upon established methodologies and findings from the broader isoflavonoid research field. The workflow encompasses target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations, supplemented with detailed hypothetical protocols and data interpretation strategies. This document serves as a technical blueprint for researchers aiming to explore the therapeutic potential of Cabreuvin through computational modeling.

Introduction to Cabreuvin and In Silico Modeling

Cabreuvin (7,3',4'-trimethoxyisoflavone) is a naturally occurring isoflavonoid.[1] Isoflavonoids are a class of phytoestrogens that have garnered significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to predict and analyze the interactions between small molecules like Cabreuvin and their biological targets at a molecular level. These computational techniques can elucidate binding affinities, identify key interacting residues, and provide insights into the mechanism of action, thereby guiding further experimental validation.

Hypothetical In Silico Workflow for Cabreuvin Interaction Analysis

Given the lack of specific published data on Cabreuvin, a hypothetical workflow is presented below. This workflow is based on standard and effective computational practices for the study of isoflavonoids.

References

Methodological & Application

Cabreuvin Synthesis: A Detailed Protocol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cabreuvin, chemically known as 7,3',4'-trimethoxyisoflavone, is a naturally occurring isoflavone with potential biological activities. This document provides a comprehensive guide for the laboratory synthesis of Cabreuvin. The protocol is based on established methods for isoflavone synthesis, offering a reliable pathway for obtaining this compound for research and drug development purposes. This application note includes a detailed experimental protocol, a summary of quantitative data for key reaction steps, and visualizations of the synthetic workflow and a plausible biological signaling pathway.

Introduction

Isoflavonoids are a class of phenolic compounds that exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Cabreuvin, with its specific methoxy substitution pattern, is a subject of interest for further investigation into its therapeutic potential. The synthesis of Cabreuvin is essential for obtaining pure material for biological screening and further chemical modifications. The synthetic route presented here is a robust and adaptable method for laboratory-scale production.

Physicochemical Properties of Cabreuvin

| Property | Value | Source |

| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-methoxychromen-4-one | [1] |

| Molecular Formula | C₁₈H₁₆O₅ | [1] |

| Molecular Weight | 312.32 g/mol | [1] |

| Melting Point | 165 °C | [1] |

| Appearance | Solid | [1] |

Synthetic Protocol

The total synthesis of Cabreuvin can be achieved through a multi-step process involving the formation of a deoxybenzoin intermediate, followed by cyclization to form the isoflavone core. This approach is a well-established method for the synthesis of isoflavones.

Overall Reaction Scheme:

Caption: Synthetic workflow for Cabreuvin.

Part 1: Synthesis of 2,4-Dihydroxy-α-(3,4-dimethoxyphenyl)acetophenone (Deoxybenzoin Intermediate)

This step involves the acylation of a substituted phenol with a phenylacetic acid derivative.

Materials:

-

2,4-Dihydroxyacetophenone

-

3,4-Dimethoxyphenylacetic acid

-

Acetic anhydride (Ac₂O)

-

Triethylamine (Et₃N)

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 2,4-dihydroxyacetophenone (1 equivalent) and 3,4-dimethoxyphenylacetic acid (1.2 equivalents).

-

Add acetic anhydride (3 equivalents) and triethylamine (3 equivalents) to the flask.

-

Heat the reaction mixture to 160°C and stir for 1 hour.

-

Cool the mixture to room temperature and add 10% aqueous HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude deoxybenzoin intermediate.

-

Purify the product by column chromatography on silica gel.

Part 2: Cyclization to form the Isoflavone Core

This step utilizes a Vilsmeier-Haack type reaction to form the chromone ring.

Materials:

-

Deoxybenzoin intermediate from Part 1

-

N,N-Dimethylformamide (DMF)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Sodium acetate

Procedure:

-

Dissolve the deoxybenzoin intermediate (1 equivalent) in DMF.

-

Cool the solution in an ice bath and slowly add boron trifluoride diethyl etherate (2.5 equivalents).

-

Stir the mixture for 30 minutes, then add phosphorus oxychloride (1.5 equivalents) dropwise.

-

Allow the reaction to warm to 50°C and stir for 2 hours.

-

Pour the reaction mixture into ice-cold water and stir for 1 hour.

-

Add sodium acetate to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain the 7-hydroxy-3',4'-dimethoxyisoflavone.

Part 3: Methylation to Cabreuvin

The final step is the methylation of the remaining hydroxyl group.

Materials:

-

7-hydroxy-3',4'-dimethoxyisoflavone from Part 2

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve the 7-hydroxy-3',4'-dimethoxyisoflavone (1 equivalent) in acetone.

-

Add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture and evaporate the solvent.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Cabreuvin.

Quantitative Data Summary

The following table summarizes representative yields for similar flavonoid syntheses found in the literature. Actual yields may vary depending on reaction scale and purification efficiency.

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Deoxybenzoin Formation | Ac₂O, Et₃N | 60-70 |

| 2 | Isoflavone Cyclization | DMF, BF₃·OEt₂, POCl₃ | 50-60 |

| 3 | Methylation | CH₃I, K₂CO₃ | 80-90 |

Biological Activity and Potential Signaling Pathway

While specific studies on the signaling pathways of Cabreuvin are limited, structurally similar flavonoids, such as other tri-substituted flavones and isoflavones, have been reported to possess anti-inflammatory and antioxidant properties.[2][3] These effects are often mediated through the modulation of key inflammatory and oxidative stress signaling pathways.

A plausible signaling pathway for the anti-inflammatory action of Cabreuvin, based on related compounds, involves the inhibition of pro-inflammatory cytokine production.

Caption: Plausible anti-inflammatory signaling pathway of Cabreuvin.

This diagram illustrates that an inflammatory stimulus, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway. This results in the transcription of pro-inflammatory genes and the production of cytokines like TNF-α, IL-6, and IL-1β.[2] Cabreuvin may exert its anti-inflammatory effects by inhibiting key components of this pathway, such as IKK, thereby reducing the production of these inflammatory mediators. Further research is needed to elucidate the precise molecular targets of Cabreuvin.

Conclusion

This document provides a detailed protocol for the laboratory synthesis of Cabreuvin, a trimethoxyisoflavone of potential pharmacological interest. The presented methods are based on established chemical transformations for flavonoid synthesis and can be adapted for various research applications. The summarized quantitative data and the visualized synthetic workflow and potential signaling pathway offer a comprehensive resource for researchers and scientists in the field of medicinal chemistry and drug development. Further investigation into the biological activities and mechanisms of action of Cabreuvin is warranted.

References

Application Notes and Protocols for Cabreuvin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Cabreuvin in cell culture experiments. The following procedures are intended to serve as a general guideline and may require optimization based on the specific cell line and experimental design.

Introduction

Cabreuvin is a compound of interest for various cell-based assays. Due to its hydrophobic nature, proper solubilization is critical for its effective and consistent use in in vitro studies. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of Cabreuvin, which can then be diluted to the desired working concentration in cell culture media. It is crucial to minimize the final concentration of DMSO in the culture to avoid solvent-induced cytotoxicity.

Materials

-

Cabreuvin powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Water bath or heat block (optional)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell line of interest

Experimental Protocols

Preparation of Cabreuvin Stock Solution

A high-concentration stock solution of Cabreuvin in DMSO is prepared to minimize the volume of solvent added to the cell culture.

Protocol:

-

Aseptically weigh out the desired amount of Cabreuvin powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Vortex again.

-

Once completely dissolved, the stock solution should be clear with no visible precipitate.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions and Treatment of Cells

The Cabreuvin stock solution is diluted into complete cell culture medium to achieve the final desired concentration for the experiment. It is critical to ensure the final DMSO concentration remains non-toxic to the cells (typically ≤ 0.5%).

Protocol:

-

Thaw a single aliquot of the Cabreuvin stock solution at room temperature.

-

Pre-warm the complete cell culture medium to 37°C.

-

Perform a serial dilution of the stock solution into the pre-warmed medium to reach the final working concentration. Note: To avoid precipitation, it is recommended to add the stock solution to the medium while gently vortexing or pipetting up and down.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

-

Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without Cabreuvin.

-

Aspirate the existing medium from the cultured cells.

-

Add the prepared working solutions (Cabreuvin-containing medium and vehicle control medium) to the respective wells.

-

Incubate the cells for the desired experimental duration.

Quantitative Data Summary

The following table provides a summary of recommended concentrations for the preparation and use of Cabreuvin in cell culture experiments. These values may need to be optimized for specific cell lines and assays.

| Parameter | Recommended Value | Notes |

| Stock Solution | ||

| Solvent | DMSO (Cell Culture Grade) | Ensure the DMSO is of high purity and sterile. |

| Concentration | 10 - 50 mM | A higher concentration minimizes the volume of DMSO added to the final culture. |

| Storage Temperature | -20°C or -80°C | Aliquot to avoid multiple freeze-thaw cycles. |

| Working Solution | ||

| Diluent | Complete Cell Culture Medium | Pre-warm the medium to 37°C before adding the stock solution. |

| Final DMSO Concentration | ≤ 0.5% (v/v) | Higher concentrations can be toxic to cells. A vehicle control is essential. |

| Typical Working Concentration | 1 - 100 µM | The optimal concentration should be determined by a dose-response experiment (e.g., MTT or MTS assay). |

Visualizations

Experimental Workflow for Cabreuvin Dissolution and Cell Treatment

Caption: Workflow for preparing and applying Cabreuvin in cell culture.

Hypothetical Signaling Pathway Modulated by Cabreuvin

This diagram illustrates a plausible mechanism of action for a novel therapeutic agent targeting a pro-inflammatory signaling pathway.

Caption: Hypothetical inhibition of a pro-inflammatory pathway by Cabreuvin.

Application Notes and Protocols for In Vivo Studies of Bioactive Compounds from Cabreúva (Myrocarpus frondosus)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabreúva (Myrocarpus frondosus), a tree native to South America, has been traditionally used in folk medicine for its anti-inflammatory properties. Recent scientific investigations have begun to validate these traditional uses, focusing on the antioxidant and anti-inflammatory effects of its extracts in preclinical animal models. The trunk bark of Myrocarpus frondosus contains a variety of bioactive compounds, including isoflavones such as biochanin A and formononetin, which are believed to contribute significantly to its therapeutic effects.[1]

These application notes provide a comprehensive overview of the available data on the in vivo administration of Myrocarpus frondosus extracts, with a focus on dosage, experimental protocols, and the underlying anti-inflammatory mechanisms. This information is intended to guide researchers in designing and conducting their own in vivo studies to explore the therapeutic potential of these natural compounds.

Data Presentation: In Vivo Dosage and Efficacy

The following table summarizes the quantitative data from a key in vivo study investigating the anti-inflammatory effects of a crude ethanol extract (CE) of Myrocarpus frondosus bark in a murine model of pleurisy induced by carrageenan.

| Animal Model | Compound | Dosage (mg/kg) | Administration Route | Key Findings | Reference |

| Mice (pleurisy model) | Crude Ethanol Extract | 30 | Oral | Pronounced inhibition of leukocyte migration, particularly neutrophils. | [1] |

| Mice (pleurisy model) | Crude Ethanol Extract | 100 | Oral | Significant reduction in pro-inflammatory mediators: MPO, NOx, TNF-α, and IL-6. | [1] |

| Mice (pleurisy model) | Crude Ethanol Extract | 300 | Oral | Dose-dependent anti-inflammatory effects observed across all parameters. | [1] |

Experimental Protocols

This section details the methodology for an in vivo anti-inflammatory study based on the available literature.

Murine Model of Carrageenan-Induced Pleurisy

This model is widely used to assess the anti-inflammatory activity of compounds by inducing an acute inflammatory response in the pleural cavity of mice.

Materials:

-

Male Swiss mice (25-30 g)

-

Crude ethanol extract of Myrocarpus frondosus bark

-

Carrageenan solution (1% in sterile saline)

-

Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

-

Anesthetic (e.g., isoflurane)

-

Phosphate-buffered saline (PBS)

-

Heparin

-

Turk's solution (for cell counting)

-

Reagents for measuring MPO, NOx, TNF-α, and IL-6

Procedure:

-

Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping and Dosing:

-

Divide mice into a control group and multiple treatment groups (e.g., 30, 100, and 300 mg/kg of the extract).

-

Administer the crude extract or vehicle orally (e.g., by gavage) one hour before the induction of pleurisy.

-

-

Induction of Pleurisy:

-

Anesthetize the mice lightly.

-

Intrapleurally inject 0.1 mL of 1% carrageenan solution.

-

-

Sample Collection:

-

Four hours after the carrageenan injection, euthanize the mice.

-

Open the thoracic cavity and wash the pleural cavity with 1 mL of PBS containing heparin.

-

Collect the pleural lavage fluid.

-

-

Analysis:

-

Leukocyte Count: Determine the total and differential leukocyte counts in the pleural lavage fluid using a Neubauer chamber after staining with Turk's solution.

-

Biochemical Analysis: Centrifuge the pleural lavage fluid and use the supernatant to measure the levels of myeloperoxidase (MPO), nitric oxide (NOx), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using appropriate assay kits.

-

Signaling Pathways and Experimental Workflow

Anti-Inflammatory Signaling Pathway

The bioactive compounds in Myrocarpus frondosus extract, such as isoflavones, likely exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. The diagram below illustrates a plausible mechanism of action where the extract components inhibit the production of pro-inflammatory mediators.

Caption: Proposed anti-inflammatory signaling pathway of Myrocarpus frondosus extract.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in vivo study to evaluate the anti-inflammatory effects of the Myrocarpus frondosus extract.

References

Application Notes and Protocols for Cabreuvin as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabreuvin, a naturally occurring methoxyisoflavone, presents potential as a fluorescent probe for various research and drug development applications. Its isoflavone core structure is known to exhibit fluorescence that is sensitive to the local environment, making it a candidate for probing changes in polarity and viscosity within biological systems. These application notes provide an overview of the potential uses of Cabreuvin as a fluorescent probe, along with detailed protocols for its application and characterization.

Disclaimer: Direct experimental data on the fluorescent properties of Cabreuvin is limited in the current scientific literature. The photophysical data presented here are extrapolated from studies on structurally similar isoflavones, such as daidzein.[1] Researchers are strongly encouraged to experimentally determine the specific fluorescent characteristics of Cabreuvin in their system of interest.

Potential Applications

-

Probing Polarity of Microenvironments: The fluorescence of isoflavones can be highly sensitive to the polarity of the solvent.[1] This property can be exploited to study the polarity of specific cellular compartments, protein binding pockets, or lipid membranes.

-

Monitoring Drug-Target Interactions: Changes in the fluorescence of Cabreuvin upon binding to a target protein or nucleic acid can be used to quantify binding affinities and study the kinetics of these interactions.

-

Cellular Imaging: As a small, potentially cell-permeable molecule, Cabreuvin could be used for fluorescent imaging of live or fixed cells to visualize cellular structures or monitor dynamic processes.

-

High-Throughput Screening: The environmentally sensitive fluorescence of Cabreuvin could be adapted for high-throughput screening assays to identify molecules that bind to a specific target or alter the properties of a particular cellular environment.

Data Presentation: Photophysical Properties of Cabreuvin (Predicted)

The following table summarizes the predicted photophysical properties of Cabreuvin based on data from structurally related isoflavones.[1] These values should be considered as estimates and require experimental verification.

| Property | Predicted Value/Range | Notes |

| Absorption Maximum (λabs) | 320 - 350 nm | The exact maximum will be solvent-dependent. Aprotic solvents may result in a blue-shifted absorption compared to protic solvents. |